6-methyl-1H-indazol-5-amine - 81115-45-9

6-methyl-1H-indazol-5-amine

Catalog Number: EVT-329121
CAS Number: 81115-45-9
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Methyl-1H-indazol-5-amine is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 . The InChI code for this compound is 1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3, (H,10,11) .

Synthesis Analysis

The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . Other strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 6-methyl-1H-indazol-5-amine consists of a five-membered indazole ring with a methyl group attached to the 6th carbon and an amine group attached to the 5th carbon .

Physical And Chemical Properties Analysis

6-Methyl-1H-indazol-5-amine is a solid at room temperature . It has a molecular weight of 147.18 . The InChI code for this compound is 1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3, (H,10,11) .

Synthesis Analysis
  • Anthelmintically active derivatives often involve incorporating 6-methyl-1H-indazol-5-amine into larger heterocyclic frameworks, such as 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines. []

Multicomponent Reactions

3.1 Description: 6-methyl-1H-indazol-5-amine participates in multicomponent reactions, enabling the efficient synthesis of complex heterocyclic structures, such as spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones. []

Chemical Reactions Analysis
  • One notable reaction involves a four-component condensation with two equivalents of an aldehyde and 1H-pyrazol-5(4H)-one. []

Polo-like Kinase 4 (PLK4) Inhibition

4.1 Description: Research indicates that certain derivatives of 6-methyl-1H-indazol-5-amine, specifically those incorporating the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, display potent inhibitory activity against PLK4. []

Mechanism of Action
  • These compounds act as competitive inhibitors by binding to the ATP-binding site of PLK4, thus blocking its catalytic activity. []

2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs

  • Compound Description: This series of analogs, denoted as 3a-j, were synthesized and evaluated for anticancer activity against nine cancer cell lines. Compound 3e demonstrated significant potency against the CNS cancer cell line SNB-75 with a growth percentage inhibition (PGI) of 99.16%. ADMET predictions suggest these analogs possess drug-like properties with low toxicity. []
  • Relevance: These analogs share the 1-methyl-1H-indazole core with 6-methyl-1H-indazol-5-amine. The key structural difference is the presence of an isonicotinamide moiety linked to the indazole at the 2-position in the analogs instead of an amine group at the 5-position as seen in 6-methyl-1H-indazol-5-amine. []

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel activator of Kv11.1 (hERG) channels, which are implicated in long QT syndrome. []

(R)-N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist discovered through structure-based drug design. It exhibits favorable metabolic stability, solubility, and potential for various administration routes. []
  • Relevance: This compound contains a 7-methyl-1H-indazol-5-yl subunit, differing from 6-methyl-1H-indazol-5-amine by the position of the methyl group on the indazole ring. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 acts as a potent antagonist of the human CGRP receptor, holding promise for migraine treatment. This molecule demonstrates good intranasal bioavailability in rabbits and efficacy in migraine models. []
  • Relevance: Similar to HTL22562, BMS-694153 features a 7-methyl-1H-indazol-5-yl group, contrasting with 6-methyl-1H-indazol-5-amine in the methyl group's position on the indazole ring. []

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: This compound acts as a dual inhibitor of human epidermal growth factor receptors (HER) 1 and 2 kinases. BMS-599626 exhibits promising biochemical potency, kinase selectivity, and in vivo activity against HER1 and HER2-driven tumors. []
  • Relevance: This compound shares the 1H-indazol-5-ylamine core structure with 6-methyl-1H-indazol-5-amine. The main distinction lies in the absence of a methyl group at the 6-position of the indazole ring in BMS-599626. []

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound has been characterized using single-crystal X-ray diffraction, revealing two independent molecules with distinct conformations in the asymmetric unit. []
  • Relevance: This compound contains a 3-chloro-1-methyl-1H-indazol-5-yl group, differing from 6-methyl-1H-indazol-5-amine by the presence of a chlorine atom at the 3-position and a 4-methylbenzenesulfonamide substituent at the 5-position of the indazole ring. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This compound demonstrates potent inhibitory activity against cyclin-dependent kinases (CDKs) 1, 2, 4, 8, and 9, showing promise as a potential therapeutic for hematologic malignancies. []
  • Relevance: This compound shares the core structure of 2-methyl-2H-indazol-5-yl with 6-methyl-1H-indazol-5-amine. The difference lies in the presence of an isopropyl group at the 3-position of the indazole ring and the substitution of the amine group at the 5-position with a pyrimidinylquinazolinamine moiety. []

6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240)

  • Compound Description: [(18)F]-MK-6240 is a positron emission tomography (PET) imaging agent used to detect neurofibrillary tangles (NFTs), a hallmark of neurodegenerative diseases like Alzheimer's disease. []
  • Relevance: While not directly containing the indazole core, [(18)F]-MK-6240 is included due to its application in imaging a hallmark of diseases potentially linked to the biological activity of 6-methyl-1H-indazol-5-amine and its analogs. Further research is needed to establish a direct relationship. []

4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

  • Compound Description: FIPM was developed as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain, a target for Parkinson's disease research. []
  • Relevance: Although not containing the 6-methyl-1H-indazol-5-amine core, FIPM is relevant because of its focus on LRRK2, a kinase potentially modulated by compounds structurally similar to 6-methyl-1H-indazol-5-amine. Further investigation is needed to confirm any direct relationship. []
  • Compound Description: CFI-400945 is an orally active Polo-like kinase 4 (PLK4) inhibitor. It exhibits potent antitumor activity. []

Properties

CAS Number

81115-45-9

Product Name

6-methyl-1H-indazol-5-amine

IUPAC Name

6-methyl-1H-indazol-5-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)

InChI Key

VAFXGOUJAXXPOQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1N)C=NN2

Canonical SMILES

CC1=CC2=C(C=C1N)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.